molecular formula C10H12N4O5 B2740938 (Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide CAS No. 338404-34-5

(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide

Cat. No.: B2740938
CAS No.: 338404-34-5
M. Wt: 268.229
InChI Key: LVGWMSXAQFZALR-UHFFFAOYSA-N
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Description

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a nitrobenzyloxycarbamoyl group, and a formimidamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide typically involves a series of chemical reactions that introduce the methoxy, nitrobenzyloxycarbamoyl, and formimidamide groups onto a suitable precursor molecule. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Starting Material: The synthesis often begins with a suitable aromatic compound that can be functionalized to introduce the desired groups.

    Formimidamide Formation: The formimidamide moiety is typically introduced through reactions involving formamide derivatives under specific conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential pharmacological properties, such as its ability to interact with specific biological targets, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide exerts its effects is largely dependent on its interactions with molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide can be compared with other similar compounds, such as:

    (Z)-N’-Hydroxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide: This compound differs by having a hydroxy group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.

    (Z)-N’-Methoxy-N-(4-aminobenzyloxycarbamoyl)formimidamide: The presence of an amino group instead of a nitro group can lead to different chemical and biological properties.

The uniqueness of (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics not found in its analogs.

Properties

IUPAC Name

1-[(Z)-methoxyiminomethyl]-3-[(4-nitrophenyl)methoxy]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c1-18-12-7-11-10(15)13-19-6-8-2-4-9(5-3-8)14(16)17/h2-5,7H,6H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGWMSXAQFZALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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